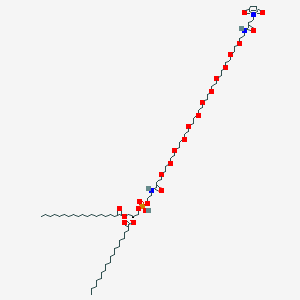
MAL-PEG12-DSPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- The ultimate goal is to selectively degrade the target protein by leveraging the intracellular ubiquitin-proteasome system .
- The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine involves the conjugation of polyethylene glycol with distearoylphosphatidylethanolamine through a maleimide group. The maleimide group reacts with free thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group is highly reactive towards thiols, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds
Conditions: Mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products
The major product formed from the reaction of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine with thiols is a thioether-linked conjugate. This product retains the functional properties of both the polyethylene glycol and distearoylphosphatidylethanolamine moieties .
Scientific Research Applications
Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG(2000) Maleimide: Another polyethylene glycol-based linker with similar applications in drug delivery and protein conjugation.
Methoxy-Polyethylene Glycol-Distearoylphosphatidylethanolamine: Used in the development of micelles and liposomes for drug delivery.
Uniqueness
Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine is unique due to its specific maleimide group, which provides high reactivity towards thiols, enabling efficient and stable conjugation. This property makes it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications requiring selective protein modification .
Properties
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQHFQCPXYHBT-UPFDQZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140N3O24P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














